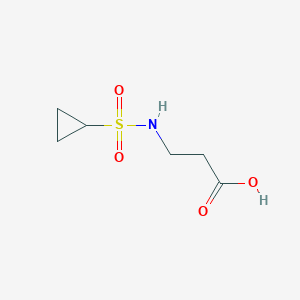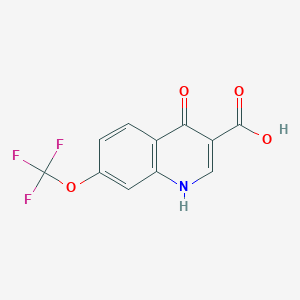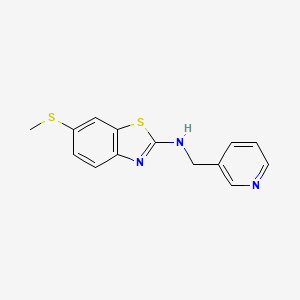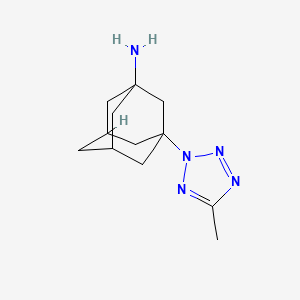![molecular formula C15H14N2O2 B1420264 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one CAS No. 1099622-05-5](/img/structure/B1420264.png)
3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Transformations
The compound 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one and its derivatives have been a subject of interest in various chemical reactions and transformations. For instance, it has been involved in reactions under mildly basic conditions leading to products like isoindigo. These reactions highlight its utility in creating diverse chemical structures through processes such as Eschenmoser coupling reactions, ring transformations, and dimerizations. Such chemical versatility is pivotal for the synthesis of complex molecules in medicinal chemistry and material science (Kammel et al., 2015).
Synthesis of Complex Molecules
The compound is also instrumental in synthesizing various complex molecules with potential biological activities. For example, its derivatives have been used to synthesize imidazo[1,2-a]pyridines and indoles, showcasing its role in creating heterocyclic structures that are commonly found in biologically active molecules (Khalafy et al., 2002). Furthermore, it's involved in the synthesis of substituted 3-(Aryl)- and 3-(Heteroaryl)indoles with noted antibacterial potency, emphasizing its significance in developing new therapeutic agents (Al-Hiari et al., 2006).
Pharmaceutical Research
In pharmaceutical research, the compound's analogs have shown high affinity for human receptors, such as the galanin Gal3 receptor, indicating its potential in developing treatments for neurological conditions (Konkel et al., 2006). Moreover, its derivatives have been explored for neuroprotection after strokes, further highlighting its relevance in therapeutic contexts (Dischino et al., 2003).
Antimicrobial Activity
The antimicrobial evaluation of certain derivatized compounds involving this chemical structure has been reported, demonstrating its importance in the search for new antimicrobial agents (Thadhaney et al., 2010). This aspect is crucial, especially in the era of increasing antibiotic resistance.
Antitumor Activity
Its role in the synthesis of novel antineoplastic agents has been explored, providing insights into its potential utility in cancer treatment (Nguyen et al., 1990). The synthesis of such molecules is paramount in the continuous search for more effective and selective cancer therapies.
Wirkmechanismus
Target of Action
The primary target of the compound 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules are involved in a wide variety of cellular activities such as maintenance of cell shape, intracellular transport, and cell division .
Mode of Action
The compound interacts with tubulin and disrupts its polymerization . This disruption affects the formation and stability of microtubules, which are essential for cell division and intracellular transport . The compound’s interaction with tubulin can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, disrupting the mitotic spindle formation during cell division . This disruption can lead to cell cycle arrest at the G2/M phase and trigger apoptosis, the programmed cell death .
Result of Action
The compound’s action on tubulin leads to disruption of microtubule dynamics, causing cell cycle arrest and triggering apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells .
Biochemische Analyse
Biochemical Properties
3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes such as kinases and phosphatases, influencing their activity and thereby modulating various signaling pathways. The compound’s interaction with proteins often involves binding to active sites or allosteric sites, leading to conformational changes that affect protein function. Additionally, this compound can interact with nucleic acids, potentially influencing gene expression and DNA repair mechanisms .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, including those involved in cell growth, differentiation, and apoptosis. The compound can modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt, leading to changes in gene expression and cellular metabolism. In various cell types, this compound has been observed to induce cell cycle arrest, promote apoptosis, and alter metabolic fluxes, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound has been shown to inhibit certain kinases by competing with ATP for binding sites, thereby blocking phosphorylation events critical for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing inflammation and promoting tissue repair. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound can affect metabolic fluxes and alter the levels of key metabolites in various tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to these compartments. The localization of this compound within these organelles influences its interactions with biomolecules and its overall cellular effects .
Eigenschaften
IUPAC Name |
3-(4-methoxyanilino)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9,14,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUCRSMGSNYTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1420185.png)


![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)

![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)
![6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1420195.png)

![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)


